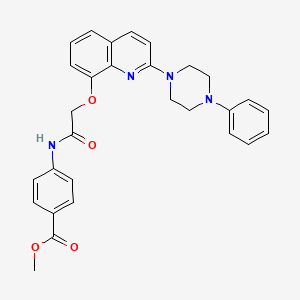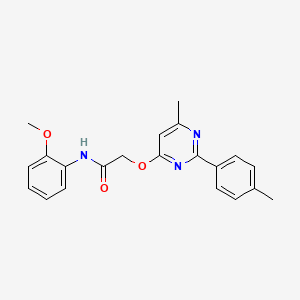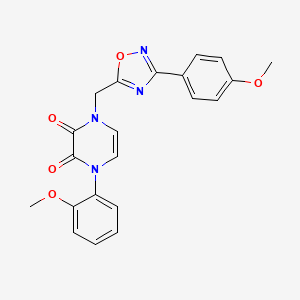![molecular formula C14H18FNO4S B2926706 3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1304005-64-8](/img/structure/B2926706.png)
3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” is a chemical compound. It has a molecular weight of 232.23 . The IUPAC name for this compound is “3-[(4-fluorophenyl)sulfonyl]propanoic acid” and its InChI code is "1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)" . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 232.23 .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of the compound have been explored for their antiandrogen properties, useful in treating conditions like prostate cancer. Tucker et al. (1988) discuss the resolution of a nonsteroidal antiandrogen compound, showing the significance of its stereochemistry for biological activity (Tucker & Chesterson, 1988). Similarly, another study by Tucker, Crook, & Chesterson (1988) on the synthesis and structure-activity relationships of 3-substituted derivatives highlights the potential of these compounds as selective antiandrogens (Tucker, Crook, & Chesterson, 1988).
Polymer Science for Fuel Cell Applications
In the field of polymer science, such compounds have been utilized in the development of proton exchange membranes for fuel cell applications. Kim, Robertson, & Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, demonstrating good properties as polyelectrolyte membrane materials with high proton conductivity, essential for fuel cell performance (Kim, Robertson, & Guiver, 2008). Bae, Miyatake, & Watanabe (2009) further elaborated on the synthesis and properties of sulfonated block copolymers for similar applications, emphasizing the importance of molecular architecture for enhancing proton conductivity (Bae, Miyatake, & Watanabe, 2009).
Materials Chemistry and Luminescent Sensing
In materials chemistry, compounds incorporating sulfonate and carboxylate groups have been engineered for gas sorption, proton conductivity, and luminescent sensing of metal ions. Zhou et al. (2016) developed lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks that exhibit significant proton conductivity and potential for luminescent sensing of specific metal ions, illustrating the multifunctional nature of these materials (Zhou et al., 2016).
Propiedades
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-1-2-11(10-16)3-8-14(17)18/h4-7,11H,1-3,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPCIAUEZSGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)

![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)
![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)
